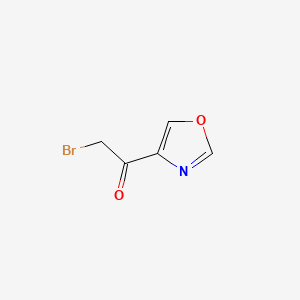
2-Bromo-1-(oxazol-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(oxazol-4-yl)ethanone is an organic compound with the molecular formula C5H4BrNO2 It is a brominated derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(oxazol-4-yl)ethanone typically involves the bromination of oxazole derivatives. One common method starts with the preparation of 4-oxazolyl ethanone, which is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of bromine and maintaining reaction conditions to achieve high yields and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like triethylamine or sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include 1-(oxazol-4-yl)ethanone derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction Products: Specific products depend on the reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Bromo-1-(oxazol-4-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(oxazol-4-yl)ethanone is not extensively studied. its reactivity is primarily due to the presence of the bromine atom, which can participate in nucleophilic substitution reactions. The oxazole ring can also engage in interactions with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparaison Avec Des Composés Similaires
2-Bromo-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone: This compound has a similar structure but with additional methyl and phenyl groups, which may alter its reactivity and applications.
1-(2-Bromo-1,3-oxazol-4-yl)ethanone: Another brominated oxazole derivative with slight structural variations.
Uniqueness: 2-Bromo-1-(oxazol-4-yl)ethanone is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of the bromine atom makes it a versatile intermediate for further functionalization in organic synthesis.
Propriétés
Formule moléculaire |
C5H4BrNO2 |
|---|---|
Poids moléculaire |
189.99 g/mol |
Nom IUPAC |
2-bromo-1-(1,3-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C5H4BrNO2/c6-1-5(8)4-2-9-3-7-4/h2-3H,1H2 |
Clé InChI |
PQZXVMJWTPTMPI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CO1)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13673299.png)
![1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione](/img/structure/B13673306.png)

![2-Amino-5-[2-(benzyloxy)ethyl]-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4(4aH)-thione](/img/structure/B13673327.png)
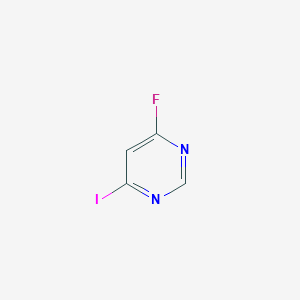


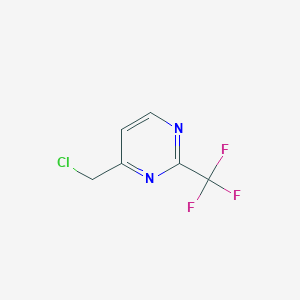
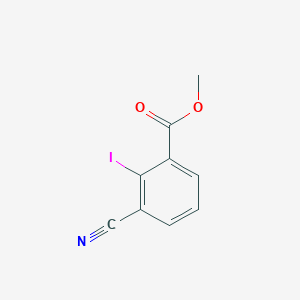
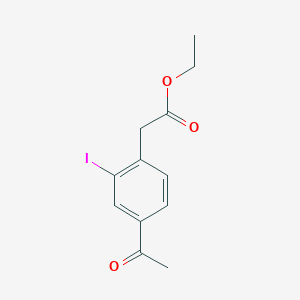
![N-Methylbenzo[d]isothiazol-6-amine](/img/structure/B13673364.png)
![[(2S,5R)-1-Benzyl-5-methyl-2-piperazinyl]methanol](/img/structure/B13673375.png)
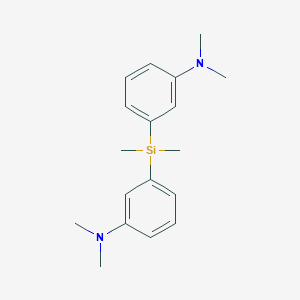
![4-Bromo-3-(chloromethyl)-6-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13673379.png)
